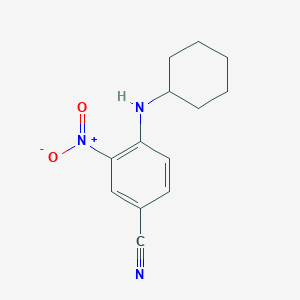

4-(cyclohexylamino)-3-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKGVGODXVADPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388097 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28096-55-1 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 4 Cyclohexylamino 3 Nitrobenzonitrile

Precursor Synthesis and Strategic Functionalization for Benzonitrile (B105546) Derivatives

The synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile is predicated on the availability of a suitably activated benzonitrile precursor. The strategic placement of a nitro group ortho to a halogen leaving group is crucial for facilitating the key substitution reaction.

Synthesis of 4-Fluoro-3-nitrobenzonitrile (B23716) and Analogous Reactants

The primary precursor for the target compound is 4-fluoro-3-nitrobenzonitrile. This intermediate can be synthesized through several established methods.

One common approach is the direct nitration of 4-fluorobenzonitrile. chemicalbook.com This reaction typically employs a mixture of potassium nitrate (B79036) and concentrated sulfuric acid at a controlled temperature, such as 0°C. The electrophilic nitration introduces the nitro group predominantly at the position ortho to the fluorine atom and meta to the cyano group, driven by the directing effects of the substituents.

Another effective method is a halogen exchange (Halex) reaction, starting from 4-chloro-3-nitrobenzonitrile (B1361363). publish.csiro.au This process involves treating the chloro-derivative with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). publish.csiro.au The reaction is typically heated to drive the substitution of the chlorine atom for fluorine. publish.csiro.au

| Starting Material | Reagents | Solvent | Typical Yield | Reference |

| 4-Fluorobenzonitrile | Potassium Nitrate, Sulfuric Acid | Sulfuric Acid | ~35% | chemicalbook.com |

| 4-Chloro-3-nitrobenzonitrile | Anhydrous Potassium Fluoride | Dimethyl Sulfoxide (DMSO) | ~57% | publish.csiro.au |

This interactive table summarizes common synthetic routes to 4-fluoro-3-nitrobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Cyclohexylamine (B46788)

The formation of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this step, the precursor, 4-fluoro-3-nitrobenzonitrile, is treated with cyclohexylamine. publish.csiro.au

The reaction proceeds because the aromatic ring of the benzonitrile derivative is "activated" towards nucleophilic attack. The potent electron-withdrawing effects of the nitro group (ortho to the fluorine) and the cyano group (para to the fluorine) significantly reduce the electron density of the aromatic ring. chemistrysteps.comwikipedia.org This electron deficiency makes the carbon atom attached to the fluorine atom highly electrophilic and susceptible to attack by the nucleophilic amine group of cyclohexylamine. Research has shown that 4-fluoro-3-nitrobenzonitrile reacts readily with various amines in the presence of a base in solvents like dimethyl sulphoxide. publish.csiro.au

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The efficiency and yield of the SNAr reaction to form this compound are highly dependent on several key parameters. Optimizing these conditions is essential for maximizing product formation and minimizing side reactions. wuxiapptec.comresearchgate.net

Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used because they can solvate the cationic species effectively while not interfering with the nucleophile. publish.csiro.au

Base: The reaction of an amine nucleophile like cyclohexylamine with an aryl fluoride produces hydrogen fluoride (HF). A base, such as triethylamine (B128534) or even an excess of the cyclohexylamine nucleophile itself, is often added to neutralize the acid formed, driving the reaction to completion. publish.csiro.au

Temperature: While 4-fluoro-3-nitrobenzonitrile is highly reactive, some heating may be employed to increase the reaction rate. However, excessively high temperatures can lead to decomposition or side product formation. researchgate.net

Reactant Stoichiometry: The ratio of cyclohexylamine to the benzonitrile precursor can influence the reaction rate and completeness. Using an excess of the amine nucleophile can help ensure full conversion of the starting material. wuxiapptec.comwuxiapptec.com Conversely, in some SNAr systems, the addition of a small quantity of an alcohol can drastically improve conversion, though a large excess can be detrimental. wuxiapptec.comwuxiapptec.com

| Parameter | Condition | Rationale | Potential Issues |

| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Solubilizes reactants and stabilizes charged intermediates. | Difficult to remove post-reaction; requires high-vacuum distillation. |

| Base | Amine (e.g., Triethylamine) or excess nucleophile | Neutralizes the acidic byproduct (HF), preventing protonation of the nucleophile and driving equilibrium. | Can complicate purification. |

| Temperature | Room Temperature to Moderate Heat (e.g., 100°C) | Increases reaction rate by providing necessary activation energy. | High temperatures can lead to decomposition and unwanted side products. researchgate.net |

| Stoichiometry | Excess Nucleophile (Cyclohexylamine) | Ensures complete consumption of the limiting electrophile. | Can make product isolation more complex. wuxiapptec.comwuxiapptec.com |

This interactive table outlines the key reaction parameters for the synthesis of this compound and their optimization.

In-depth Mechanistic Investigations of this compound Formation

The formation of the title compound follows the well-established addition-elimination mechanism characteristic of SNAr reactions. chemistrysteps.comwikipedia.org

Elucidation of Elementary Steps and Reaction Intermediates

The accepted mechanism involves a two-step process:

Nucleophilic Addition: The reaction initiates with the attack of the nitrogen atom of cyclohexylamine on the electron-deficient carbon atom of the benzonitrile ring that bears the fluorine atom. This is an addition step that breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate. chemistrysteps.comuomustansiriyah.edu.iq This resonance-stabilized carbanion is known as a Meisenheimer complex . wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized across the molecule, with significant resonance structures placing the charge on the oxygen atoms of the ortho-nitro group and the nitrogen atom of the para-cyano group. wikipedia.orgmasterorganicchemistry.com The ability of these groups to stabilize the intermediate is a key reason for the high reactivity of the substrate. byjus.com

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the fluoride ion, which is a good leaving group in the context of SNAr reactions. chemistrysteps.comuomustansiriyah.edu.iq This step is typically fast because it leads to the stable, aromatic final product. uomustansiriyah.edu.iq The isolation or spectroscopic detection of stable Meisenheimer complexes in analogous reactions provides strong evidence for this stepwise mechanism. uomustansiriyah.edu.iqmasterorganicchemistry.com

Analysis of Rate-Determining Steps in Substituted Benzonitrile SNAr Reactions

For most SNAr reactions involving highly activated aromatic systems, the first step—nucleophilic addition and the formation of the Meisenheimer complex—is the rate-determining step (RDS). chemistrysteps.comwikipedia.orguomustansiriyah.edu.iqresearchgate.net

The primary reason for this is the significant energy barrier associated with breaking the aromaticity of the benzene (B151609) ring. chemistrysteps.commasterorganicchemistry.com The subsequent elimination of the leaving group to restore this highly stable electronic configuration is a much faster, lower-energy process. uomustansiriyah.edu.iq

This mechanistic model explains the observed reactivity trend for halogens as leaving groups in SNAr reactions (F > Cl > Br > I), which is the reverse of the trend seen in SN1 and SN2 reactions. wikipedia.orguomustansiriyah.edu.iq Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. chemistrysteps.com Since the C-F bond is not broken in the rate-determining step, its strength is less important than its ability to activate the ring towards the initial attack. chemistrysteps.comuomustansiriyah.edu.iq Therefore, the rate of formation of this compound is primarily governed by the rate of the initial attack by cyclohexylamine, not by the rate of fluoride departure. chemistrysteps.comwikipedia.org

Quantum Mechanical Analyses of Reaction Energy Profiles and Transition States

While specific quantum mechanical analyses for the synthesis of this compound are not extensively documented in publicly available literature, computational chemistry offers powerful tools to elucidate its reaction mechanisms, energy profiles, and transition states. Such studies are crucial for optimizing reaction conditions and understanding the underlying factors governing the synthesis.

Reaction Energy Profiles: A theoretical investigation would typically involve mapping the potential energy surface for the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitrobenzonitrile and cyclohexylamine. The reaction energy profile would illustrate the energy changes as the reactants progress to products through a transition state. Key energetic parameters that would be calculated include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

Computational methods, such as Density Functional Theory (DFT), are well-suited for these calculations. For instance, a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would be a common starting point for geometry optimizations and frequency calculations of the reactants, intermediates, transition states, and products.

Transition State Analysis: The transition state in the SNAr mechanism for the formation of this compound is a critical, fleeting structure. Quantum mechanical calculations can determine its geometry and energetic properties. The transition state for this reaction would involve the partial formation of the C-N bond between the cyclohexylamine and the aromatic ring, and the partial breaking of the C-Cl bond.

Vibrational frequency analysis is used to confirm the nature of the calculated stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

In related aminolysis reactions, such as the reaction of 4-nitrophenyl 3,5-dinitrobenzoate (B1224709) with cyclic secondary amines, kinetic studies have suggested the possibility of a highly ordered, cyclic transition state. nih.gov Such a transition state might involve a second amine molecule acting as a proton shuttle, which can significantly lower the activation energy. nih.gov While this is for a different system, similar mechanistic possibilities could be explored for the synthesis of this compound, especially concerning the role of the solvent or excess amine in the reaction mechanism.

The table below outlines the typical computational data that would be generated from a quantum mechanical analysis.

| Parameter | Description | Typical Computational Method |

| ΔEact | Electronic activation energy | DFT, MP2 |

| ΔG‡ | Gibbs free energy of activation | DFT with thermal corrections |

| ΔH‡ | Enthalpy of activation | DFT with thermal corrections |

| ΔS‡ | Entropy of activation | DFT with thermal corrections |

| Imaginary Frequency | Vibrational mode of the transition state | Frequency analysis |

These theoretical calculations provide deep insights into the reaction mechanism that are often difficult to obtain through experimental means alone. arxiv.orgresearchgate.net

Exploration of Alternative Synthetic Routes and Microwave-Promoted Methodologies for Benzonitrile Scaffolds

The conventional synthesis of this compound typically involves the SNAr reaction. However, modern synthetic chemistry continually seeks more efficient, rapid, and environmentally benign methods. The exploration of alternative routes and enabling technologies like microwave irradiation is pertinent for the synthesis of benzonitrile scaffolds.

Alternative Synthetic Approaches: While the SNAr reaction is a robust method, other strategies for the formation of similar substituted benzonitriles could involve:

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination could be a viable alternative. This would involve the coupling of an aryl halide (4-chloro-3-nitrobenzonitrile) with an amine (cyclohexylamine) in the presence of a palladium catalyst and a suitable ligand. This method is known for its high efficiency and broad substrate scope.

Chan-Lam Coupling: A copper-catalyzed coupling of an aryl boronic acid with an amine could also be envisioned, although this would require the synthesis of the corresponding 3-nitro-4-cyanophenylboronic acid.

Microwave-Promoted Methodologies: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic and substituted aromatic compounds. rsc.orgresearchgate.net The primary advantages of microwave heating over conventional heating are rapid and uniform heating, which can lead to significantly reduced reaction times, increased product yields, and often cleaner reactions with fewer side products. researchgate.net

For the synthesis of this compound, a microwave-promoted SNAr reaction could offer substantial improvements. The reaction of 4-chloro-3-nitrobenzonitrile with cyclohexylamine could be performed in a sealed vessel under microwave irradiation. This would likely lead to a dramatic reduction in reaction time from hours to minutes.

The table below compares a hypothetical conventional synthesis with a potential microwave-assisted method for the preparation of a benzonitrile scaffold.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 5-30 minutes |

| Temperature | Typically reflux temperature of the solvent | Can reach higher temperatures than conventional reflux |

| Yield | Moderate to good | Often higher yields |

| Side Products | Can be significant | Often reduced |

| Energy Efficiency | Lower | Higher |

Microwave-assisted synthesis has been successfully applied to the preparation of various benzonitrile-derived scaffolds, such as 3-aminobenzo[b]thiophenes from 2-halobenzonitriles. rsc.org The functional group tolerance and efficiency of microwave-assisted synthesis make it a highly attractive method for the rapid generation of libraries of substituted benzonitriles for various applications. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Cyclohexylamino 3 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in piecing together the molecular puzzle of 4-(cyclohexylamino)-3-nitrobenzonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring, the N-H proton of the amino group, and the protons of the cyclohexyl moiety.

The aromatic region typically displays a set of multiplets. A doublet of doublets is expected for the proton ortho to the cyano group and meta to the nitro group, influenced by coupling to its neighboring protons. Similarly, another doublet of doublets would correspond to the proton ortho to the nitro group and meta to the amino group. A simple doublet is anticipated for the proton situated between the amino and cyano groups. The chemical shifts of these aromatic protons are significantly influenced by the electronic effects of the substituents. The electron-withdrawing nitro and cyano groups will deshield the nearby protons, shifting their signals downfield, while the electron-donating cyclohexylamino group will cause an upfield shift for the protons it influences.

The N-H proton of the secondary amine is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The protons of the cyclohexyl ring will present a complex series of multiplets in the aliphatic region of the spectrum, typically between 1.0 and 4.0 ppm. The proton attached to the nitrogen-bearing carbon (the methine proton) will be the most downfield of the cyclohexyl signals due to the deshielding effect of the adjacent nitrogen atom.

A representative, though not experimentally verified for this specific molecule, data set is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.8 - 8.2 | m | - |

| Aromatic-H | 7.0 - 7.4 | m | - |

| NH | 5.0 - 6.0 | br s | - |

| Cyclohexyl-CH (N-CH) | 3.5 - 4.0 | m | - |

| Cyclohexyl-CH₂ | 1.0 - 2.5 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule.

The carbon atom of the cyano group (C≡N) is expected to appear in the range of 115-125 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atoms directly attached to the electron-withdrawing nitro group and the cyano group will be shifted downfield, while the carbon attached to the electron-donating amino group will be shifted upfield. The quaternary carbons in the aromatic ring will typically show weaker signals compared to the protonated carbons.

The cyclohexyl carbons will appear in the aliphatic region of the spectrum, generally between 20 and 60 ppm. The carbon atom bonded to the nitrogen (N-CH) will be the most downfield of this set.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-NH | ~150 |

| Aromatic C-CN | ~105 |

| Aromatic CH | 115 - 135 |

| Cyclohexyl C-N | ~55 |

| Cyclohexyl CH₂ | 24 - 35 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the exact molecular formula of a compound.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically generates the protonated molecular ion [M+H]⁺. HRMS analysis of this ion allows for a very accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass of C₁₃H₁₅N₃O₂ is 245.1164. The ESI-HRMS experiment should yield a measured mass very close to this value, typically within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

| Ion | Calculated m/z |

| [C₁₃H₁₅N₃O₂ + H]⁺ | 246.1243 |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a characteristic "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The presence of the nitro group (NO₂) will be confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1520-1560 cm⁻¹ and another for the symmetric stretching vibration around 1345-1385 cm⁻¹.

The N-H stretching vibration of the secondary amine should appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic cyclohexyl group will be observed just below 3000 cm⁻¹. The spectrum will also contain a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and stretching vibrations of the entire molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C≡N Stretch | 2220 - 2240 |

| Asymmetric NO₂ Stretch | 1520 - 1560 |

| Symmetric NO₂ Stretch | 1345 - 1385 |

| C=C Aromatic Stretch | 1450 - 1600 |

Note: This table represents typical ranges for the indicated functional groups.

Raman Spectroscopy Investigations and Vibrational Mode Assignments

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, making it invaluable for chemical structure elucidation. s-a-s.org The technique is based on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecule's vibrational modes. utoronto.ca When the light interacts with a molecule, it can induce a change in the molecule's polarizability, resulting in scattered light with a different frequency. The frequency shifts, known as Raman shifts, correspond to the specific vibrational frequencies of the molecule's functional groups. utoronto.calibretexts.org Each peak in a Raman spectrum corresponds to a specific molecular vibration, and its position (wavenumber), intensity, and width provide a unique fingerprint of the compound. s-a-s.org

For this compound, a detailed vibrational mode assignment can be inferred from the characteristic frequencies of its constituent functional groups: the nitrile (-C≡N), nitro (-NO₂), secondary amine (-NH-), cyclohexyl ring, and the substituted benzene (B151609) ring. While a dedicated spectrum for this specific molecule is not publicly available, analysis of related compounds like 3-nitrobenzonitrile (B78329) and 4-nitrobenzonitrile, along with general spectroscopic data, allows for the assignment of its expected vibrational modes. acs.orgchemicalbook.comnih.govnih.gov

The key vibrational modes expected for this compound are:

Nitrile Group (-C≡N): A strong, sharp band is anticipated in the 2220-2240 cm⁻¹ region, characteristic of the C≡N stretching vibration.

Nitro Group (-NO₂): Two distinct bands are expected for the nitro group: a symmetric stretching vibration typically appearing around 1335-1385 cm⁻¹ and an asymmetric stretching vibration in the 1500-1570 cm⁻¹ range.

Aromatic Ring (C-H, C=C): The benzene ring will exhibit multiple bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear as a series of bands in the 1400-1600 cm⁻¹ region.

Cyclohexyl Group (C-H): The aliphatic C-H stretching vibrations of the cyclohexyl ring are expected in the 2850-2950 cm⁻¹ range. C-H bending and rocking modes will appear at lower frequencies.

Amino Group (N-H): The N-H stretching vibration of the secondary amine is expected to produce a band in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration typically occurs in the 1550-1650 cm⁻¹ range.

The following table provides a summary of the expected vibrational mode assignments based on data from related molecules.

Table 1: Predicted Raman Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Cyclohexyl Ring | 2850 - 2950 | Strong |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C=C Stretch | Benzene Ring | 1400 - 1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1335 - 1385 | Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

While the crystal structure of this compound has not been reported, extensive studies on related nitrobenzonitrile isomers, such as 3-nitrobenzonitrile, provide significant insight into the likely structural features. The crystal structure of 3-nitrobenzonitrile was determined through low-temperature single-crystal X-ray diffraction. nih.govresearchgate.net It crystallizes in the monoclinic space group P2₁, with one molecule in the asymmetric unit. nih.govresearchgate.net This structural data serves as a valuable proxy for understanding the fundamental geometry of the nitrobenzonitrile framework.

The crystallographic data for 3-nitrobenzonitrile is summarized in the table below.

Table 2: Crystallographic Data for 3-Nitrobenzonitrile

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₄N₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | nih.govresearchgate.net |

| a (Å) | 3.82423 (4) | researchgate.net |

| b (Å) | 6.97307 (5) | researchgate.net |

| c (Å) | 12.8719 (10) | researchgate.net |

| β (°) | 97.1579 (8) | researchgate.net |

| Volume (ų) | 340.40 (5) | |

| Z | 2 | nih.govresearchgate.net |

The analysis of crystal structures reveals crucial details about both intramolecular geometry (dihedral angles) and intermolecular forces that dictate the crystal packing.

In the case of 3-nitrobenzonitrile, a key intramolecular feature is that the nitro group is not coplanar with the benzene ring. nih.gov It is tilted, with the angle between the normals of the benzene ring and the NO₂ plane being 11.22 (6)°. nih.gov This torsion is attributed to crystal packing effects. A similar tilt of 10.3° is observed in the crystal structure of 4-nitrobenzonitrile. nih.gov This suggests that in this compound, the nitro group and the bulky cyclohexylamino group would likely be twisted out of the plane of the benzene ring to minimize steric hindrance.

Intermolecular interactions are critical for the stability of the crystal lattice. In 3-nitrobenzonitrile, aromatic π–π stacking is a dominant interaction, leading to the formation of molecular stacks along the mdpi.com direction. nih.govresearchgate.net Studies on other related molecules, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, show that the position of the nitro group significantly influences the types of intermolecular interactions, including various C-H···O hydrogen bonds.

For this compound, a combination of interactions is expected to define its crystal packing:

Hydrogen Bonding: A classic N-H···O hydrogen bond is highly probable between the amine hydrogen of one molecule and an oxygen atom of the nitro group on an adjacent molecule.

π–π Stacking: The aromatic rings are likely to engage in offset π–π stacking interactions.

The interplay between the bulky cyclohexyl group and the polar nitro and nitrile groups would lead to a complex and stable packing arrangement in the solid state.

Table 3: Summary of Key Structural Features in Related Nitrobenzonitriles

| Structural Feature | Observation in Related Compounds | Expected Implication for this compound | Reference |

|---|---|---|---|

| Intramolecular Angle | Nitro group tilted 11.22° out of the benzene ring plane in 3-nitrobenzonitrile. | Steric hindrance will likely cause significant dihedral angles between the benzene ring and both the nitro and cyclohexylamino substituents. | nih.gov |

| Intermolecular Interaction | Aromatic π–π stacking is a key packing feature in 3-nitrobenzonitrile. | π–π stacking between the aromatic rings is expected to be a significant stabilizing interaction. | nih.govresearchgate.net |

| Intermolecular Interaction | Hydrogen bonding (N-H···O, C-H···O) is prominent in related sulfonamides. | Strong N-H···O hydrogen bonds between the amine and nitro groups are predicted, defining the primary packing motif. | |

Computational and Theoretical Chemistry Studies of 4 Cyclohexylamino 3 Nitrobenzonitrile and Its Chemical Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

Optimized Geometries and Energetic Considerations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For aromatic compounds like 4-(cyclohexylamino)-3-nitrobenzonitrile, these calculations can predict bond lengths, bond angles, and dihedral angles.

In a study of the closely related analog, 4-amino-3-nitrobenzonitrile (B23877), DFT calculations using the M06-2X method were employed to analyze its molecular structure. researchgate.net The geometry of the molecule is influenced by the electronic nature of its substituent groups. The nitro group (-NO2), being a strong electron-withdrawing group, and the amino group (-NH2), an electron-donating group, create a push-pull electronic effect across the benzene (B151609) ring. This influences the bond lengths within the aromatic ring and the planarity of the molecule. For this compound, the bulky cyclohexyl group attached to the amino nitrogen would introduce significant steric hindrance, likely causing a non-planar arrangement between the cyclohexyl ring and the benzene ring.

The stability of different conformations can be compared by their calculated total energies. For the cyclohexylamino group, various chair and boat conformations of the cyclohexane (B81311) ring, as well as its orientation relative to the nitrobenzonitrile moiety, would have distinct energetic profiles. The lowest energy conformation corresponds to the most stable structure.

| Parameter | Expected Value for this compound |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-N (amino) bond length | ~1.38 Å |

| C-N (nitro) bond length | ~1.47 Å |

| C≡N (nitrile) bond length | ~1.15 Å |

| C-N-C bond angle (cyclohexylamino) | ~120° |

| O-N-O bond angle (nitro) | ~125° |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific electronic and steric environment of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgirjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This can facilitate electronic transitions, which are responsible for the absorption of light and the color of a compound. In nitroaromatic compounds, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups tends to decrease the HOMO-LUMO gap, leading to potential charge transfer interactions within the molecule. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO would be concentrated on the electron-deficient nitro group and the nitrile moiety. researchgate.net This distribution facilitates an intramolecular charge transfer upon electronic excitation.

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating capacity |

| LUMO Energy | -2.5 | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.0 | Chemical reactivity and kinetic stability |

Note: These values are illustrative and would need to be calculated using a specific DFT method and basis set.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecular conformation changes.

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the cyclohexylamino group. mdpi.comnih.gov The cyclohexane ring can undergo ring-flipping between different chair conformations, and the C-N bond connecting it to the benzene ring can rotate. These motions are often on a timescale that is accessible to MD simulations.

Understanding the dynamic conformational landscape is important as it can influence how the molecule interacts with its environment, for instance, how it binds to a biological target or packs in a crystal lattice. The simulations can also provide information on the formation and breaking of intramolecular hydrogen bonds, if any, and how solvent molecules might interact with the compound.

Computational Approaches to Understand Structure-Property Relationships (excluding explicit properties)

Computational chemistry offers a powerful framework for establishing relationships between the molecular structure of a compound and its potential properties, without necessarily calculating a specific property in detail. derpharmachemica.com By systematically modifying the structure of a parent molecule like this compound and calculating various electronic and structural parameters, one can build qualitative and quantitative structure-property relationship (QSPR) models.

For instance, by substituting the cyclohexyl group with other alkyl or aryl groups, or by changing the position of the nitro group on the benzene ring, one can observe the resulting changes in:

Electron distribution: Changes in the molecular electrostatic potential map can indicate how the reactivity of different parts of the molecule is altered.

Frontier orbital energies: Trends in HOMO and LUMO energies and their gap can predict how modifications will affect the molecule's reactivity and electronic absorption spectrum.

Steric profile: The size and shape of the molecule can be correlated with its ability to fit into specific binding sites or to pack efficiently in a solid state.

These computational studies can guide the design of new molecules with desired characteristics by predicting the impact of structural changes before undertaking potentially costly and time-consuming synthesis.

Chemical Transformations and Derivatization Strategies of 4 Cyclohexylamino 3 Nitrobenzonitrile

Nitro Group Reduction to Amine and Subsequent Transformations

The reduction of the nitro group to a primary amine is a pivotal transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com This dramatically alters the reactivity of the aromatic ring and provides a new nucleophilic center for further functionalization. The resulting compound, 3-amino-4-(cyclohexylamino)benzonitrile (B1289327), is a key intermediate in the synthesis of more complex molecules. p212121.comchemscene.com

Catalytic Hydrogenation and Chemical Reduction Methodologies

A variety of methods are available for the reduction of aromatic nitro compounds to their corresponding anilines. masterorganicchemistry.comwikipedia.org These can be broadly categorized into catalytic hydrogenation and chemical reduction methods.

Catalytic Hydrogenation: This is a widely used and often preferred method for nitro group reduction. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: Raney nickel is another effective catalyst for the hydrogenation of nitro groups. masterorganicchemistry.comcommonorganicchemistry.com It is particularly useful when the substrate contains functionalities that might be sensitive to other catalysts, such as aromatic halides. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This catalyst can also be employed for the catalytic hydrogenation of nitro compounds. wikipedia.org

Chemical Reduction: Several chemical reducing agents can achieve the transformation of a nitro group to an amine.

Metals in Acidic Media: A classic and reliable method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Zinc dust in acetic acid offers a mild option for this reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and can be used in a pH-neutral, nonaqueous system with ethanol. masterorganicchemistry.comcommonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄) and Sodium Sulfide (B99878) (Na₂S): These reagents can be useful alternatives when hydrogenation or acidic conditions are not compatible with other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com Sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄) with Transition Metal Complexes: While sodium borohydride alone does not typically reduce nitro groups, its reducing power can be enhanced by the presence of transition metal complexes like Ni(PPh₃)₄, enabling the reduction of nitroaromatics to amines. jsynthchem.com

It is important to note that some reducing agents, like lithium aluminum hydride (LiAlH₄), are generally not suitable for reducing aromatic nitro compounds to anilines as they tend to produce azo compounds. masterorganicchemistry.comcommonorganicchemistry.com

Amine Functionalization: Acylation, Alkylation, and Heterocycle Formation

The newly formed primary amino group in 3-amino-4-(cyclohexylamino)benzonitrile is a nucleophilic center that can readily undergo various functionalization reactions.

Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction is often used to protect the amino group or to introduce specific acyl moieties. For instance, N-acylation of β-amino esters has been achieved using enzymatic catalysis. researchgate.net Friedel-Crafts acylation is another powerful method for forming C-C bonds, although it typically involves an aromatic ring and an acyl donor. nih.gov

Alkylation: Selective mono-N-alkylation of amines can be challenging as the secondary amine formed is often more reactive than the primary amine. organic-chemistry.org However, specific methods have been developed to control this selectivity. For example, a method for the selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-BBN. organic-chemistry.org Another approach for the synthesis of 4-aminoquinoline-3-carbonitriles involves the selective mono-N-alkylation of substituted anthranilonitriles. researchgate.net

Heterocycle Formation: The diamino functionality of 3-amino-4-(cyclohexylamino)benzonitrile is a valuable precursor for the synthesis of various heterocyclic systems. The vicinal amino groups can act as a dinucleophilic species, reacting with suitable electrophiles to form fused heterocyles. For example, 2-aminothiophenes are starting points for a variety of thiophene-containing heterocycles. nih.gov Similarly, 4-aminoquinoline-3-carbonitriles, with their vicinal amino and cyano groups, are used as building blocks for constructing larger polycyclic systems. researchgate.net The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been achieved through a one-pot, three-component reaction involving malononitrile, arylglyoxals, and hydrazine (B178648) hydrate. scielo.org.za

Modifications and Reactions at the Benzonitrile (B105546) Cyano Group

The cyano group of the benzonitrile moiety is another site for chemical modification, although it is generally less reactive than the nitro or amino groups.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. researchgate.net It can also be reduced to a primary amine. The cyano group can also participate in cycloaddition reactions and can be used to construct heterocyclic rings. For instance, the intramolecular cyclization of N-cyano sulfoximines can be promoted by metal-free halogenated anhydrides. researchgate.net

Derivatization of the Cyclohexylamino Moiety

The secondary amine of the cyclohexylamino group can also be a site for further derivatization, although its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. Similar to the primary amino group, it can undergo reactions like acylation and alkylation, provided that appropriate reaction conditions are chosen to ensure selectivity.

Further Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The nature of the substituents on the benzene (B151609) ring of 4-(cyclohexylamino)-3-nitrobenzonitrile significantly influences the outcome of further electrophilic aromatic substitution (EAS) reactions. makingmolecules.com The cyclohexylamino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The cyano group is also a deactivating, meta-directing group. youtube.com

In the starting molecule, the powerful activating effect of the amino group directs incoming electrophiles to the positions ortho and para to it. The position para to the amino group is already substituted with the nitro group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group (position 5).

After the reduction of the nitro group to an amine, the resulting 3-amino-4-(cyclohexylamino)benzonitrile has two activating amino groups. This makes the ring highly activated towards EAS. The directing effects of both amino groups will reinforce each other, strongly directing incoming electrophiles to the positions ortho and para to them.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. youtube.comnih.gov

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. nih.gov

The regioselectivity of these reactions will be determined by the combined electronic and steric effects of the substituents already present on the ring. makingmolecules.com

Application of 4 Cyclohexylamino 3 Nitrobenzonitrile As a Synthetic Intermediate and Chemical Probe in Academic Research

Role as a Building Block in the Synthesis of Complex Heterocyclic Systems

The chemical reactivity of 4-(cyclohexylamino)-3-nitrobenzonitrile lends itself to the construction of intricate molecular architectures, particularly heterocyclic systems that are of significant interest in medicinal chemistry and chemical biology. Its utility as a precursor is highlighted in the development of both diamidine scaffolds and bicyclic heteroaryl derivatives for probing molecular interactions.

Precursor in the Development of Diamidine Scaffolds for Molecular Recognition Studies

A primary application of this compound is in the synthesis of dicationic diamidines. These molecules are of particular interest for their ability to bind to the minor groove of DNA. The synthetic pathway typically involves the reduction of the nitro group to an amine, followed by conversion of the nitrile and the newly formed amine into amidine functionalities. The resulting diaryl diamidine structures are often investigated for their sequence-specific recognition of DNA. nih.govesr.ienih.gov

The rationale behind using this precursor is that the resulting diamidines can be designed to have specific shapes and hydrogen-bonding capabilities that allow them to fit snugly within the minor groove of the DNA double helix, often with a preference for AT-rich regions. nih.gov These interactions are crucial for understanding the fundamental principles of molecular recognition between small molecules and biological macromolecules.

Intermediate in the Synthesis of Bicyclic Heteroaryl Derivatives for Receptor Interaction Studies

Beyond linear diamidines, the structural framework of this compound is amenable to the construction of more complex bicyclic heteroaryl systems. While direct examples starting from this specific compound are not extensively documented in readily available literature, the general strategy involves utilizing the reactive nitro and cyano groups to form fused ring systems. For instance, the reduction of the nitro group to an amine creates an ortho-amino-benzonitrile derivative. This intermediate is a classic starting point for the synthesis of various fused pyrimidine (B1678525) systems, such as quinazolines, through condensation reactions with appropriate reagents. These bicyclic structures can then be further functionalized to create libraries of compounds for screening against various biological receptors.

Investigations into Molecular Recognition and Specific Binding Mechanisms (Non-Clinical Focus)

Derivatives of this compound, particularly the diamidines, have been instrumental in academic research focused on elucidating the principles of molecular recognition and the specific binding mechanisms between small molecules and their biological targets, most notably DNA.

Studies on DNA Minor Groove Binding Specificity and Affinity

Research has extensively focused on the interaction of diamidines derived from this compound with the minor groove of DNA. These studies aim to understand the factors that govern binding affinity and sequence specificity. The crescent shape of many of these molecules allows for an isohelical fit into the minor groove. beilstein-journals.org The binding is primarily driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the amidine groups and the base pairs within the groove. esr.ie

The specificity for AT-rich sequences is a common feature of these compounds, as the minor groove in these regions is typically narrower and presents a better fit for the ligand. nih.gov Furthermore, the absence of the sterically hindering amino group of guanine (B1146940) in the minor groove of AT tracts facilitates deeper penetration and stronger binding of the ligand. nih.gov

Application of Biophysical Methodologies: Biosensor-SPR, Fluorescence Spectroscopy, Circular Dichroism, and DNA Thermal Melting in Ligand-Target Interactions

A variety of biophysical techniques are employed to characterize the interaction between DNA and the ligands derived from this compound. These methods provide quantitative data on binding affinity, kinetics, and structural changes upon complex formation.

Surface Plasmon Resonance (SPR) is a powerful biosensor technology used to measure the binding affinity and kinetics of ligand-DNA interactions in real-time. nih.gov This technique provides association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, offering a detailed picture of the binding event.

Fluorescence Spectroscopy is another widely used method. Many DNA minor groove binders exhibit enhanced fluorescence upon binding to DNA, and this property can be exploited to determine binding constants. nih.gov Competitive binding assays using fluorescent probes that are displaced by the ligand of interest are also common.

Circular Dichroism (CD) Spectroscopy is utilized to study conformational changes in DNA upon ligand binding. nih.govbrieflands.comresearchgate.netnih.gov The CD spectrum of DNA is sensitive to its helical structure, and changes in the spectrum can indicate whether a ligand binds in the minor groove, intercalates between base pairs, or induces other structural perturbations. nih.govnih.gov

DNA Thermal Melting (T_m) experiments assess the stabilization of the DNA duplex upon ligand binding. An increase in the melting temperature of DNA in the presence of the ligand indicates a stabilizing interaction. This method provides a straightforward way to screen for DNA binding activity.

Table 1: Biophysical Techniques for Studying Ligand-DNA Interactions

| Technique | Information Obtained | Relevance to this compound Derivatives |

|---|---|---|

| Biosensor-SPR | Binding affinity (K_D), association/dissociation kinetics (k_a, k_d) | Quantifies the strength and dynamics of the interaction between diamidine derivatives and specific DNA sequences. |

| Fluorescence Spectroscopy | Binding constants, stoichiometry of binding | Utilizes the fluorescent properties of the ligands or competitive displacement of fluorescent probes to determine binding parameters. |

| Circular Dichroism (CD) | Conformational changes in DNA upon binding | Helps to elucidate the binding mode (e.g., minor groove binding vs. intercalation) by observing changes in the DNA helical structure. |

| DNA Thermal Melting (T_m) | Stabilization of the DNA duplex | An increase in T_m indicates that the ligand stabilizes the DNA double helix, providing evidence of binding. |

Utility in Ligand Design and Target Identification Methodologies (Excluding Drug Development and Clinical Efficacy)

The core structure of this compound can be envisioned as a scaffold for the development of chemical probes for target identification and validation in a non-clinical context. By incorporating photo-reactive groups or affinity tags, derivatives of this compound could be used to covalently label and identify binding partners in complex biological mixtures. While specific examples utilizing this exact starting material are not prominent in the literature, the principles of chemical probe design are applicable.

For instance, the introduction of a photoreactive group, such as a diazirine or benzophenone, onto the scaffold would allow for light-induced covalent cross-linking to a target molecule upon binding. Subsequent analysis, often involving mass spectrometry-based proteomics, can then be used to identify the protein or nucleic acid target. This approach is a powerful tool in chemical biology for deorphanizing ligands and mapping molecular interactions within a cell.

Future Research Directions and Unexplored Avenues for 4 Cyclohexylamino 3 Nitrobenzonitrile

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile and its analogs is an area ripe for innovation, with a particular focus on developing more sustainable and efficient chemical processes. Traditional synthetic routes for nitroaromatic compounds often rely on harsh reaction conditions and the use of toxic reagents. Future research could pivot towards greener alternatives that minimize environmental impact and enhance reaction efficiency.

One promising avenue is the exploration of catalytic systems. For instance, the vapor phase ammoxidation of substituted toluenes to their corresponding benzonitriles has been shown to be an ecologically and economically favorable route. rsc.orgrsc.org Research into heterogeneous catalysts, such as vanadium phosphate (B84403) (VPO) or V2O5 supported on anatase (TiO2), could be adapted for the synthesis of nitrobenzonitriles, potentially offering high selectivity and conversion rates under optimized conditions. rsc.org Another forward-looking approach involves the use of metal-organic frameworks (MOFs) as catalytic platforms. The high surface area and tunable porosity of MOFs make them excellent supports for catalytically active metal nanoparticles, which could be employed in the synthesis of complex molecules from nitroaromatic precursors. nih.gov

Furthermore, the use of ionic liquids as recyclable reaction media presents a significant opportunity for greening the synthesis of benzonitriles. researchgate.net Ionic liquids can act as co-solvents, catalysts, and phase separators, thereby simplifying the reaction workup and reducing waste. researchgate.net Investigating the application of these novel solvent systems to the synthesis of this compound could lead to the development of highly efficient and environmentally benign production methods.

| Synthetic Approach | Potential Advantages | Relevant Research |

| Vapor Phase Ammoxidation | Ecological and economical, potential for high selectivity. | Ammoxidation of p-nitrotoluene over VPO and V2O5/TiO2 catalysts. rsc.orgrsc.org |

| MOF-Based Catalysis | High surface area, tunable porosity, potential for high catalytic activity and recyclability. | Use of Ni nanoparticles on modified MIL-101(Cr) for reactions involving nitrobenzenes. nih.gov |

| Ionic Liquid Media | Recyclable, can act as catalyst and co-solvent, simplified workup. | Green synthesis of benzonitrile (B105546) using a recyclable ionic liquid. researchgate.net |

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research and saving valuable resources. For this compound, advanced computational modeling can provide deep insights into its electronic structure, potential energy surface, and reactivity patterns.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly relevant for nitroaromatic compounds. ijirset.com By developing QSAR models, it may be possible to predict the biological activity or toxicity of this compound and its derivatives, which is crucial for any potential application in chemical biology. ijirset.comnih.gov These models use molecular descriptors to establish mathematical relationships between a compound's structure and its activity. ijirset.com

Density Functional Theory (DFT) is another powerful computational method that can be used to calculate a wide range of molecular properties, including optimized geometries, electronic energies, and spectroscopic characteristics. mdpi.com For nitroaromatic compounds, DFT has been successfully used to study reaction mechanisms and predict reactivity. mdpi.com Applying DFT calculations to this compound could help in understanding the influence of the cyclohexylamino and nitro groups on the electronic properties of the benzonitrile core. Furthermore, machine learning algorithms are increasingly being integrated with computational chemistry to develop predictive models with high accuracy. acs.org For instance, machine learning models have been used to predict the mutagenic activity of nitroaromatics based on conceptual DFT descriptors. acs.org

| Computational Method | Potential Application for this compound | Key Insights |

| QSAR/QSPR | Prediction of biological activity and physical properties. | Elucidation of structure-activity relationships. ijirset.comnih.gov |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. | Understanding of reaction mechanisms and electronic effects of substituents. mdpi.com |

| Machine Learning | Development of predictive models for toxicity and reactivity. | High-accuracy prediction of molecular behavior. acs.org |

Exploration of Potential Applications in Materials Science and Optoelectronic Systems (Non-Biological)

The unique combination of functional groups in this compound suggests its potential as a building block for novel materials with interesting optical and electronic properties. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic characteristics of the aromatic system, while the nitrile group can participate in a variety of chemical transformations.

Nitrobenzonitrile derivatives have been investigated as intermediates in the synthesis of dyes, pigments, and polymers. innospk.com The presence of the nitro group can enhance color vibrancy and material durability. innospk.com Future research could explore the polymerization of this compound or its derivatives to create novel polymers with tailored properties. The cyclohexylamino group could also play a role in modulating the physical properties of these materials, such as solubility and thermal stability.

In the realm of optoelectronics, the electronic properties of nitroaromatic compounds are of great interest. The electron-withdrawing nature of the nitro group can lead to interesting charge-transfer characteristics, which are desirable for applications in nonlinear optics and organic light-emitting diodes (OLEDs). The synthesis of advanced organic frameworks from nitrobenzonitrile precursors has been demonstrated, showcasing their versatility in constructing complex molecular architectures. innospk.com Investigating the photophysical properties of this compound and its potential to form self-assembling structures could pave the way for its use in novel optoelectronic devices.

Integration with Emerging Technologies in Chemical Biology for Molecular Probing

The field of chemical biology relies on the development of molecular tools to probe and manipulate biological systems. The structure of this compound makes it an interesting candidate for the design of novel molecular probes. The nitroaromatic scaffold is known to interact with biological macromolecules, and the electron-withdrawing properties of the nitro group can be exploited for sensing applications. scielo.br

Future research could focus on modifying the this compound structure to create targeted molecular probes. For example, the cyclohexylamino group could be functionalized with specific recognition elements to direct the molecule to a particular protein or cellular compartment. The nitrile group could also be used as a handle for attaching fluorescent dyes or other reporter groups.

Furthermore, nitroaromatic compounds have been studied as photo-donors and in the context of charge transfer studies, which are relevant for understanding biological processes. acs.org The photophysical and photochemical properties of this compound could be investigated to assess its potential as a photosensitive probe that can be activated by light to report on its local environment. The integration of this compound with advanced spectroscopic techniques, such as cryogenic photodissociation spectroscopy, could provide detailed information about its interactions with biomolecules at a molecular level. acs.org

Q & A

Q. What are the key functional groups in 4-(cyclohexylamino)-3-nitrobenzonitrile, and how do they influence its chemical reactivity?

The compound contains three critical functional groups:

- Nitro (-NO₂) : Strong electron-withdrawing group, enhancing electrophilic substitution reactivity and participating in redox reactions.

- Cyano (-C≡N) : Electron-withdrawing, stabilizes intermediates in nucleophilic aromatic substitution.

- Cyclohexylamino (-NH-C₆H₁₁) : Bulky, electron-donating group that influences steric hindrance and hydrogen-bonding interactions.

These groups collectively dictate solubility, stability, and reactivity in synthetic pathways. For example, the nitro group can be selectively reduced to an amine under catalytic hydrogenation, while the cyano group may undergo hydrolysis to carboxylic acids under basic conditions .

Q. What are the standard synthetic routes for preparing this compound, and what factors influence reaction yield?

A common lab-scale synthesis involves nucleophilic aromatic substitution:

Precursor : React 4-chloro-3-nitrobenzonitrile with cyclohexylamine in tetrahydrofuran (THF).

Catalyst : Triethylamine (TEA) to neutralize HCl byproduct.

Conditions : Stir at room temperature for 24 hours, followed by recrystallization in ethanol.

Q. Key factors affecting yield :

- Solvent polarity : THF optimizes nucleophilicity.

- Stoichiometry : Excess cyclohexylamine (2.0 equiv.) drives completion.

- Temperature : Prolonged room-temperature reactions prevent side reactions .

Table 1 : Comparison of Synthesis Methods

| Method | Solvent | Catalyst | Yield (%) | Scale |

|---|---|---|---|---|

| Lab-scale () | THF | TEA | 75–85 | Millimolar |

| Industrial () | Continuous flow | Not specified | >90 | Kilogram |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (causes irritation per GHS classification).

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, protected from light to avoid decomposition .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced, and what analytical techniques confirm the product?

Reduction strategies :

- Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ atmosphere.

- Chemical reduction : Employ NaBH₄/CuCl₂ or Sn/HCl.

Q. Analytical validation :

- NMR : Disappearance of nitro proton signals (δ 8.5–9.0 ppm) and emergence of amine signals (δ 2.5–4.0 ppm).

- IR : Loss of NO₂ asymmetric stretching (~1520 cm⁻¹) and new N-H stretches (~3300 cm⁻¹).

- HPLC/MS : Monitor molecular weight shift from 246.27 g/mol (parent) to 216.25 g/mol (amine product) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological approaches :

Replicate assays : Control variables (e.g., solvent, cell line purity) to confirm reproducibility.

Molecular dynamics (MD) simulations : Refine docking models by incorporating solvation effects and protein flexibility.

Structure-activity relationship (SAR) studies : Compare with analogs (e.g., 4-(ethylamino)-3-nitrobenzonitrile, similarity score 0.96) to identify substituent-specific trends .

Table 2 : Bioactivity Comparison with Structural Analogs

| Compound | Anti-inflammatory (IC₅₀, µM) | Anticancer (GI₅₀, µM) |

|---|---|---|

| This compound | 12.3 ± 1.5 | 8.7 ± 0.9 |

| 4-(Ethylamino)-3-nitrobenzonitrile | 18.9 ± 2.1 | 15.4 ± 1.2 |

| 4-(tert-Butylamino)-3-nitrobenzonitrile | 25.6 ± 3.0 | 22.1 ± 2.5 |

Q. How should researchers design experiments to assess the anti-inflammatory potential of this compound in vitro?

Experimental design :

Cell models : Use RAW 264.7 macrophages or human PBMCs.

Stimuli : Induce inflammation with LPS (1 µg/mL).

Assays :

- COX-2 inhibition : Measure prostaglandin E₂ (PGE₂) via ELISA.

- Cytokine profiling : Quantify TNF-α and IL-6 using multiplex assays.

Controls : Include dexamethasone (positive) and vehicle (negative).

Dose-response : Test 1–100 µM to determine IC₅₀ values .

Q. What role does the cyclohexylamino group play in the compound’s interaction with biological targets, and how can this be modeled?

The cyclohexylamino group contributes to:

- Hydrophobic interactions : Binds to non-polar enzyme pockets (e.g., kinase ATP-binding sites).

- Steric effects : Limits rotational freedom, stabilizing ligand-receptor complexes.

Q. Modeling approaches :

- Molecular docking (AutoDock Vina) : Simulate binding poses with cyclohexyl moiety occupying hydrophobic cavities.

- Free energy perturbation (FEP) : Calculate binding affinity changes upon substituting cyclohexyl with smaller groups (e.g., ethyl) .

Q. How can researchers address discrepancies in thermal stability data reported for this compound?

Resolution steps :

Differential scanning calorimetry (DSC) : Measure melting point (reported range: 90–95°C) under standardized heating rates.

Thermogravimetric analysis (TGA) : Assess decomposition onset temperature.

Control humidity : Use desiccants to exclude moisture-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.